1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane
Description
Properties
IUPAC Name |
6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)9-10(7-12-9)5-11(6-10,13-3)14-4/h8-9,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXJAHPZAQRWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C2)(OC)OC)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Methoxylation: The final step involves the introduction of methoxy groups at the 6,6-positions. This can be achieved through methylation reactions using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its effects on various biological targets and pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[3.3]heptane scaffold is a privileged structure in drug discovery due to its rigidity, metabolic stability, and ability to occupy three-dimensional space. Below is a systematic comparison of 1-isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Azaspiro[3.3]heptane Derivatives
Key Comparative Insights
Functional Group Influence on Reactivity
- The 6,6-dimethoxy groups in the target compound enhance its stability as a ketal intermediate, whereas 6-oxa variants (e.g., 6-oxa-1-azaspiro[3.3]heptane) prioritize electronic effects for kinase inhibition .
- Selenium/thia analogs (e.g., 2-thia-6-selenaspiro[3.3]heptane) exhibit unique coordination chemistry due to their heteroatom bridges, unlike nitrogen- or oxygen-containing derivatives .
Biological Activity and Selectivity
- This compound is a precursor to ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a scaffold for kinase inhibitors . In contrast, 6-methoxy-2-methyl-2-azaspiro[3.3]heptane drives selectivity for DNMT1 over G9a in epigenetic modulators .
- 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride demonstrates dual utility in drug discovery and material science, unlike the more specialized selenium-based ligands .
Synthetic Accessibility
- The target compound is synthesized in two steps from tert-butyl piperazine derivatives , whereas 6-oxa-1-azaspiro[3.3]heptane requires pressure-vial reactions with pyridazine intermediates .
- 2,6-Diazaspiro[3.3]heptanes (e.g., 6-Boc derivatives) are synthesized via multi-step sequences involving LiAlH$_4$ reduction and tosyl chloride activation, highlighting the complexity of diaza systems .
Biological Activity
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its structural similarity to piperidine, a common motif in various pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a unique spirocyclic structure that contributes to its biological activity by potentially enhancing target selectivity and reducing off-target effects.
Synthesis
The synthesis of this compound involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates to form spirocyclic β-lactams. Subsequent reduction of these intermediates yields the desired azaspiro compound. This synthetic route allows for the introduction of various substituents, making it a versatile scaffold for drug development .
Pharmacological Properties
This compound has been investigated for its potential as a bioisostere of piperidine. Research indicates that compounds with this structural motif can exhibit significant biological activity, including:
- Analgesic Effects : Analogous to piperidine derivatives like bupivacaine, this compound retains anesthetic properties in preliminary animal tests .
- Antimicrobial Activity : The azaspiro structure has been linked to enhanced antimicrobial efficacy against various pathogens .
Case Studies
- Bupivacaine Analogs : A study demonstrated that replacing the piperidine fragment in bupivacaine with the azaspiro[3.3]heptane structure resulted in a new analog exhibiting high activity with reduced side effects .
- Antiviral Research : Investigations into the antiviral properties of related compounds have shown promising results against dengue virus, indicating potential applications in antiviral drug design .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
